Pomarose

Catalog No.
S13163193
CAS No.
357650-26-1
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomarose

CAS Number

357650-26-1

Product Name

Pomarose

IUPAC Name

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-

InChI Key

QWRGOHMKGNCVAC-KQHSAVHASA-N

Canonical SMILES

CC=CC(=O)C(=C(C)C(C)C)C

Isomeric SMILES

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C

Pomarose is a synthetic compound classified as a double-unsaturated ketone, specifically known for its captivating fruity rose aroma, which also carries hints of apples, plums, and raisins. This compound is primarily recognized in the fragrance industry as a high-impact captive odorant patented by Givaudan. The olfactory profile of Pomarose is predominantly attributed to its (2E,5Z)-stereoisomer, while the (2E,5E)-isomer is significantly less detectable by the human nose. Notably, both isomers can quickly equilibrate in the presence of trace acids, particularly when stored in glass containers .

. Initially, it is produced through the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This step yields ethyl 2,3,4-trimethylpent-2-enoate, which is subsequently converted into Pomarose via a Grignard reaction with propen-1-ylmagnesium bromide. The process includes an in situ enolization step to achieve the final product . The compound's low odor threshold of 0.5 ng/L air highlights its potency as a fragrance ingredient .

The synthesis of Pomarose has been refined over time, with Givaudan's development team exploring numerous synthetic pathways before achieving a commercially viable method. The successful synthesis was notably serendipitous; originally derived from an impurity identified during the study of related compounds, Pomarose emerged as a more potent alternative than initially anticipated . The key steps in its synthesis include:

  • Boron Trifluoride-Catalyzed Addition: Combining methyl isopropyl ketone with 1-ethoxyprop-1-yne.
  • Grignard Reaction: Utilizing propen-1-ylmagnesium bromide to transform the intermediate into Pomarose.
  • In Situ Enolization: Facilitating the necessary structural rearrangement during synthesis.

Pomarose has found extensive applications within the fragrance industry due to its appealing scent profile. It has been incorporated into various popular perfumes, including:

  • Be Delicious for Men
  • Unforgivable
  • 1 Million
  • CK Free
  • Legend
  • Unforgivable Woman
  • John Galliano

Its versatility allows it to be used in both male and female fragrances, contributing to a wide range of olfactory experiences .

Pomarose shares structural similarities with several other compounds known for their fragrant properties. Notable comparisons include:

Compound NameStructure TypeKey Characteristics
DamasconeKetoneFloral and fruity notes; used extensively in perfumes.
Beta-DamascenoneKetoneCharacteristic rose scent; important in fine fragrances.
SolanoneKetoneTobacco-like aroma; used in various scent compositions.
Alpha-DamascenoneKetoneFruity and floral notes; adds complexity to fragrances.

Pomarose stands out due to its unique combination of fruity and floral characteristics that evoke dried fruit nuances, making it particularly distinctive among rose-scented compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

UNII

EPU9H8QVS8

Wikipedia

Pomarose

General Manufacturing Information

2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-08-10

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